3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
Description
This compound features a hybrid structure combining a coumarin core (8-methoxy-2H-chromen-2-one) with two heterocyclic rings: a 1,2,4-oxadiazole and a 1,2,5-oxadiazole (furazan) moiety. The 1,2,5-oxadiazole ring is substituted with an amino group at the 4-position, which likely enhances its electronic and hydrogen-bonding properties. The 8-methoxy group on the coumarin scaffold may improve solubility and modulate pharmacokinetic behavior .
Properties
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O5/c1-21-8-4-2-3-6-5-7(14(20)22-10(6)8)13-16-12(19-23-13)9-11(15)18-24-17-9/h2-5H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOFBXRRBYIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one” are currently unknown. The compound belongs to the class of oxadiazoles, which are known to exhibit a wide range of biological activities. .
Mode of Action
Oxadiazoles, in general, are known to interact with various biological targets through different mechanisms, such as inhibition of enzymes, interaction with receptors, or disruption of cell membranes. The specific mode of action for this compound would depend on its primary target(s), which are currently unknown.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Oxadiazoles can affect a variety of biochemical pathways depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other oxadiazoles, it may exhibit similar biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. .
Biological Activity
The compound 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound features a complex structure composed of oxadiazole and chromenone moieties, which are known for their diverse pharmacological activities.
Chemical Formula: CHNO
Molecular Weight: [To be calculated based on the empirical formula]
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:
The structure–activity relationship (SAR) indicates that the presence of electron-donating groups enhances anticancer activity. The target compound's unique structural features may contribute to its efficacy against specific cancer types.
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have been documented extensively. Compounds with halogen substitutions at the para position exhibited increased effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| D-4 | Staphylococcus aureus | 8 | |
| D-20 | Escherichia coli | 16 | |
| Target Compound | TBD | TBD | TBD |
These findings suggest that modifications to the oxadiazole ring can significantly impact antimicrobial efficacy.
Antioxidant Activity
Antioxidant assays have shown that certain oxadiazole derivatives possess strong radical scavenging abilities. The target compound is hypothesized to exhibit similar properties based on its structural characteristics:
Case Studies
Several case studies have highlighted the biological activities of oxadiazole derivatives:
- Study on Anticancer Properties : A study demonstrated that a series of oxadiazole derivatives induced apoptosis in cancer cell lines, suggesting a mechanism related to mitochondrial dysfunction and oxidative stress induction .
- Antimicrobial Efficacy : Another investigation reported on the synthesis and evaluation of various substituted oxadiazoles against common bacterial strains, revealing promising results particularly in compounds with specific substituents .
- Antioxidant Potential : Research focusing on the antioxidant capabilities of oxadiazole derivatives indicated significant protective effects against oxidative stress in vitro, supporting their potential use in therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that oxadiazole derivatives possess significant anticancer properties. The compound may exhibit similar effects due to its structural components. Studies have shown that various oxadiazole derivatives can inhibit tumor growth through multiple pathways:
- Mechanism of Action : Oxadiazoles can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. For instance, compounds with the oxadiazole ring have been reported to disrupt the mitochondrial membrane potential, leading to cell death .
- Case Studies : A study identified several oxadiazole derivatives that demonstrated high cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. Among these, specific derivatives exhibited IC50 values less than 10 µM, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (Leukemia) | < 10 | Apoptosis induction |
| Compound B | MDA-MB-468 (Breast) | < 5 | Mitochondrial disruption |
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has also been extensively studied. The compound may possess similar properties due to its structural features:
- Targeting Bacterial Pathways : Research has indicated that certain oxadiazole compounds inhibit bacterial growth by targeting lipoteichoic acid biosynthesis pathways in Gram-positive bacteria . This mechanism highlights the potential for developing new antibiotics based on the oxadiazole framework.
- Efficacy Against Resistant Strains : Some studies reported that oxadiazole derivatives displayed activity against antibiotic-resistant strains of bacteria, making them promising candidates for further development in combating resistant infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazoles are another area of interest:
- Inhibition of Pro-inflammatory Mediators : Compounds containing the oxadiazole moiety have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
- Case Studies : In animal models, certain oxadiazole derivatives demonstrated significant reductions in inflammation markers following induced inflammatory responses .
Neuroprotective Effects
Emerging research indicates that some oxadiazole derivatives may offer neuroprotective benefits:
- Mechanisms of Neuroprotection : These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Studies have shown that specific derivatives can enhance neuronal survival under oxidative stress conditions .
- Potential Applications : Given the growing incidence of neurodegenerative diseases, compounds like 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one could be explored for their therapeutic potential in conditions such as Alzheimer's or Parkinson's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique architecture invites comparison with analogs sharing coumarin, oxadiazole, or amino-substituted heterocyclic motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Structural Influence on Bioactivity: The 4-amino-1,2,5-oxadiazole group in both the target compound and GSK690693 is critical for kinase inhibition. In GSK690693, this moiety contributes to binding at the ATP pocket of VEGFR2, reducing tumor growth . Coumarin derivatives with oxazole/oxadiazole substituents (e.g., compounds) exhibit antimicrobial and antiproliferative activities. Replacing oxazole with oxadiazole (as in the target compound) may alter electronic properties, enhancing DNA intercalation or enzyme inhibition .
Energetic Material Design: The dual oxadiazole system in the target compound shares similarities with high-performance energetic materials (). The 1,2,5-oxadiazole (furazan) ring enhances thermal stability, while the amino group may lower sensitivity to external stimuli. However, the coumarin core in the target compound diverges from typical energetic scaffolds, which prioritize nitro groups or fused heterocycles .
Synthetic Pathways :
- The 8-methoxy coumarin core in the target compound is synthesized via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, a method validated in .
- Oxadiazole rings are typically formed via cyclization of amidoximes (e.g., ), suggesting the target compound’s 1,2,4-oxadiazole may derive from similar precursors .
Q & A
Q. What are the recommended synthetic routes and critical optimization strategies for this compound?
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Core formation : Condensation of 8-methoxycoumarin-3-carbaldehyde with hydroxylamine to form the 1,2,4-oxadiazole ring via cyclization under dehydrating conditions (e.g., POCl₃ or DCC) .
- Amino-oxadiazole incorporation : Coupling the 4-amino-1,2,5-oxadiazole moiety using a Buchwald–Hartwig amination or copper-catalyzed cross-coupling, ensuring strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. Key signals include the coumarin carbonyl (δ ~160 ppm in ¹³C) and oxadiazole C=N (δ ~150–155 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns indicative of the amino-oxadiazole group .
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and N–H (3300–3500 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer screening : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR or COX-2) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
Q. What mechanistic insights exist for its interaction with biological targets?
Q. What strategies address solubility and formulation challenges?
Q. How can computational modeling guide derivative optimization?
- DFT calculations : Predict electron-deficient regions for electrophilic substitution .
- MD simulations : Assess binding stability in lipid bilayers for membrane-targeted applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
